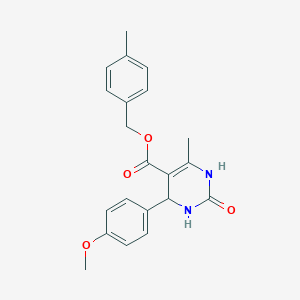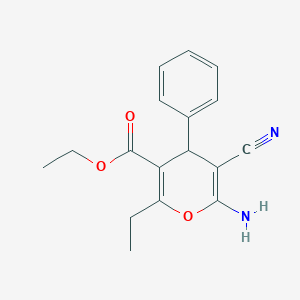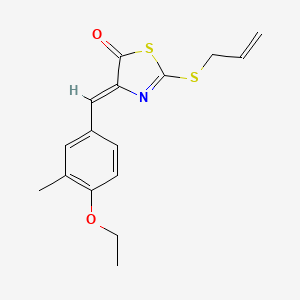![molecular formula C21H25N3O4S B5011706 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. This compound belongs to the class of drugs known as histone deacetylase (HDAC) inhibitors, which have been shown to have a range of effects on gene expression and cellular processes.
Wirkmechanismus
The mechanism of action of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide involves inhibition of HDAC enzymes, which play a key role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can lead to increased acetylation of histones and other proteins, resulting in changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects, and may have potential for use in treating other diseases such as neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted effects on gene expression and cellular processes. However, this compound can also have off-target effects on other proteins, and its effectiveness may vary depending on the specific cancer type and genetic background of the patient.
Zukünftige Richtungen
Future research on 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide and other HDAC inhibitors may focus on improving their specificity and effectiveness, as well as investigating their potential for use in combination with other cancer therapies. Other potential applications for HDAC inhibitors may also be explored, such as their use in treating neurodegenerative disorders or inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylphenylamine to form the amide, which is further reacted with piperidinecarboxylic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors such as this compound have been shown to induce cell cycle arrest and apoptosis in cancer cells, and have been investigated for their potential to enhance the effectiveness of other cancer therapies.
Eigenschaften
IUPAC Name |
1-[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-4-3-5-18(12-14)23-29(27,28)19-13-17(7-6-15(19)2)21(26)24-10-8-16(9-11-24)20(22)25/h3-7,12-13,16,23H,8-11H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLJTGMGJDITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)


![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)

![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
